PTP1B Inhibition Potency: Isochroman-1-carboxylic Acid vs. Comparator
Isochroman-1-carboxylic acid serves as a validated scaffold for developing protein tyrosine phosphatase 1B (PTP1B) inhibitors. A derivative of isochroman-1-carboxylic acid was shown to inhibit PTP1B with an IC50 of 373.7 nM in vitro [1]. While this data is for a derivative rather than the parent acid, it establishes the isochroman core as a viable pharmacophore. In contrast, the closely related 1,4-benzodioxane-2-carboxylic acid has been studied primarily for its synthetic utility, with no comparable PTP1B inhibition data reported in primary literature, indicating a potential gap in biological validation for this target .
| Evidence Dimension | Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) |
|---|---|
| Target Compound Data | Derivative of Isochroman-1-carboxylic acid: IC50 = 373.7 nM |
| Comparator Or Baseline | 1,4-Benzodioxane-2-carboxylic acid: No published PTP1B inhibition data |
| Quantified Difference | IC50 data available vs. not available; scaffold-specific bioactivity demonstrated. |
| Conditions | In vitro enzymatic assay using human recombinant PTP1B. |
Why This Matters
This suggests that projects targeting PTP1B should prioritize the isochroman scaffold over the benzodioxane analog, given the existing proof-of-concept for this biological target.
- [1] BindingDB Entry BDBM50296392, citing Lakshminarayana, N., et al. (2009). Synthesis and evaluation of some novel isochroman carboxylic acid derivatives as potential anti-diabetic agents. European Journal of Medicinal Chemistry, 44(8), 3147-3157. View Source
